

# SAR156497 structural insights from 4uzd crystal structure

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** SAR156497

Cat. No.: S548712

Get Quote

## Structural Basis of SAR156497 Selectivity

The selectivity of **SAR156497** arises from specific interactions within the Aurora kinase ATP-binding pocket. Co-crystal structures with Aurora A (PDB IDs: **4UZD**, 4UYN, 4UZH) reveal key interactions [1] [2] [3]:

- It binds to the **unique inactive "DFG-out" conformation** of Aurora A, a state not accessible to many other kinases [4] [5].
- A critical hydrogen bond is formed with **Gln185**, a residue unique to Aurora kinases, explaining high selectivity [5].
- The tricyclic core fits into a deep hydrophobic pocket, with the benzimidazole group extending towards the solvent front, contributing to stable binding [1] [4].

## Comparative Analysis of Aurora Kinase Inhibitors

The table below summarizes how **SAR156497** compares with other inhibitors, highlighting its pan-Aurora inhibition and high selectivity.

Inhibitor	Primary Target(s)	Reported IC <sub>50</sub> / Kd Values	Key Characteristics	Cellular Activity (Example)
<b>SAR156497</b>	Pan-Aurora (A, B, C) [2] [5]	Aurora A: 0.6 nM [5]	Exquisitely selective; binds DFG-out conformation; interacts with Gln185 [4] [5].	Inhibits Histone H3 phosphorylation (Aurora B marker) in HCT116 cells [4].
<b>Compound 2</b> (Pyrimido-benzodiazepinone)	Pan-Aurora (A, B, C) [4]	IC <sub>50</sub> provided in cellular assays [4]	Highly selective; minimal off-target activity (except PLK4); binds DFG-out conformation [4].	Inhibits Aurora A autophosphorylation and Histone H3 phosphorylation in HCT116 cells <40 nM [4].
<b>Alisertib (MLN8237)</b>	Aurora A-selective [4] [6]	N/A in provided data	Aurora A-specific inhibitor; distinct binding mode compared to pan-inhibitors [4].	N/A in provided data
<b>Deschloro-Chlorotricin (DCCT)</b>	Aurora A [6]	N/A in provided data	Natural compound identified via virtual screening; inhibits AURKA expression [6].	Induces G2/M arrest and inhibits MM cell lines (IC <sub>50</sub> 0.01-0.12 μM) [6].

## Experimental Insights and Methodology

Key experiments characterizing **SAR156497** and other inhibitors include **co-crystallography** and **cellular phenotypic assays**.

### 1. Co-Crystallography for Structural Insights

- **Protocol Summary:** The 3D structure of **SAR156497** bound to the Aurora A kinase domain was determined using X-ray crystallography [1]. Proteins were expressed in *E. coli*, purified, and co-

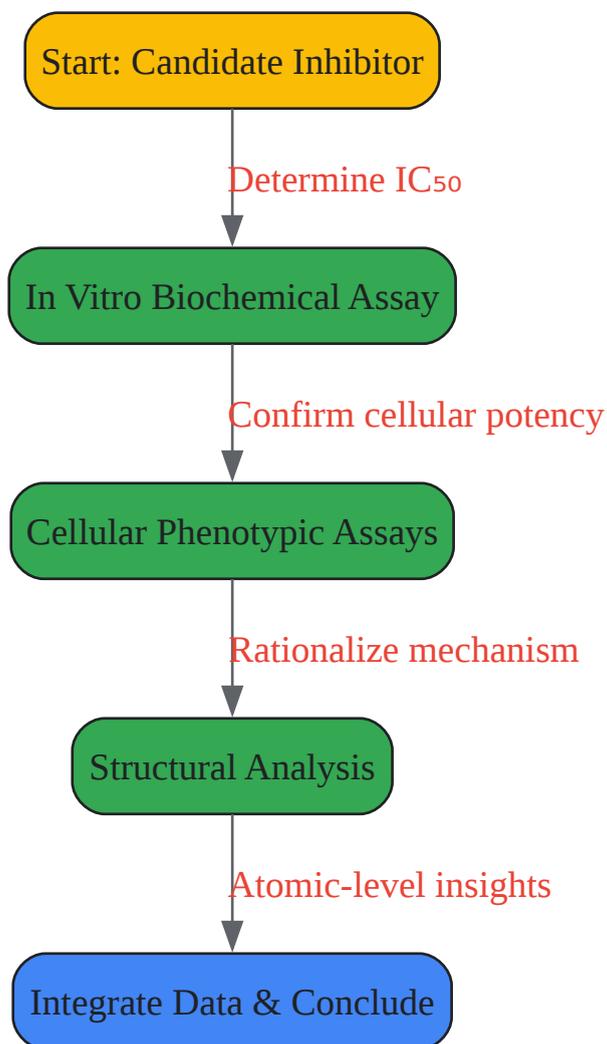
crystallized with the inhibitor. X-ray diffraction data were collected, and structures were solved through molecular replacement and refined [1] [3].

- **Application:** This method revealed the precise atomic interactions, such as the DFG-out conformation and the critical hydrogen bond with Gln185, providing a rational basis for its selectivity [1] [5].

## 2. Cellular Kinase Activity and Phenotypic Assays

- **Biomarker Inhibition:** Inhibitors are tested in cell lines (e.g., HCT116) to assess their ability to block Aurora A autophosphorylation and Aurora B-mediated phosphorylation of Histone H3 (Ser10), typically analyzed by western blot [4].
- **Cell Cycle Analysis:** Treated cells are analyzed by fluorescence-activated cell sorting (FACS) after staining DNA content. Aurora B inhibition leads to failed cytokinesis and accumulation of polyploid cells (4N DNA content) [4].
- **Cell Viability Assays:** Compounds are tested for anti-proliferative effects using assays like Cell Titer Glo, which measures cellular ATP levels as a proxy for viability [4] [6].

The experimental workflow below illustrates how these methods are applied in practice to characterize an Aurora kinase inhibitor from in vitro testing to mechanistic insights.



[Click to download full resolution via product page](#)

## Key Conclusions for Research

**SAR156497** represents a valuable tool for research due to its **exquisite selectivity**, which minimizes off-target effects that can confound experimental results [4] [2]. Its well-characterized binding mode to the DFG-out conformation offers a **structural blueprint** for designing novel selective kinase inhibitors [1] [5].

### ***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. 4UZD: SAR156497 an exquisitely selective inhibitor ... [rcsb.org]
2. SAR156497, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nlm.nih.gov]
3. 4UZH: SAR156497 an exquisitely selective inhibitor of ... [rcsb.org]
4. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]
5. SAR156497 an exquisitely selective inhibitor of Aurora kinases [academia.edu]
6. Identification and characterization of deschloro ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [SAR156497 structural insights from 4uzd crystal structure].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548712#sar156497-structural-insights-from-4uzd-crystal-structure>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)